molecular formula C12H11FN2O4 B12880817 4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole CAS No. 2095464-27-8

4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole

Cat. No.: B12880817
CAS No.: 2095464-27-8
M. Wt: 266.22 g/mol
InChI Key: QJPDNPIIFGIIIR-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of fluorine, methoxy, and nitro groups attached to a phenyl ring, along with a dimethylisoxazole moiety. Such structural diversity makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. One common approach includes the nitration of 4-fluoro-2-methoxyaniline to introduce the nitro group, followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the fluorine or methoxy groups .

Scientific Research Applications

4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
  • 4-Fluoro-2-methoxy-5-nitroaniline
  • 2-Fluoro-4-nitrophenol

Uniqueness

4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole stands out due to its unique combination of functional groups and the presence of the isoxazole ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

2095464-27-8

Molecular Formula

C12H11FN2O4

Molecular Weight

266.22 g/mol

IUPAC Name

4-(4-fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C12H11FN2O4/c1-6-12(7(2)19-14-6)8-4-10(15(16)17)9(13)5-11(8)18-3/h4-5H,1-3H3

InChI Key

QJPDNPIIFGIIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2OC)F)[N+](=O)[O-]

Origin of Product

United States

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